molecular formula C22H23NO B413983 4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol

4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol

Cat. No.: B413983
M. Wt: 317.4g/mol
InChI Key: ZSGAHASXWBRTFJ-UHFFFAOYSA-N
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Description

4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol is a pyridine-phenol hybrid compound featuring a pentylphenyl substituent at the 5-position of the pyridine ring and a hydroxyl group at the para-position of the adjacent phenyl ring. The molecular formula is inferred as C22H23NO, with a molecular weight of approximately 317.43 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4g/mol

IUPAC Name

4-[5-(4-pentylphenyl)pyridin-2-yl]phenol

InChI

InChI=1S/C22H23NO/c1-2-3-4-5-17-6-8-18(9-7-17)20-12-15-22(23-16-20)19-10-13-21(24)14-11-19/h6-16,24H,2-5H2,1H3

InChI Key

ZSGAHASXWBRTFJ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol with structurally related pyridine-phenol derivatives, emphasizing substituent effects, physicochemical properties, and biological activities where available.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Activities References
This compound C22H23NO 317.43 (calculated) -Pyridine ring: 5-(4-pentylphenyl) substituent
-Phenol: para-hydroxyl
Not reported N/A (structural analog to bioactive pyridines)
4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenol C12H8F3NO2 255.19 -Pyridine: 5-CF3
-Phenol: para-hydroxyl linked via ether
91–93 (CAS-dependent) Used in synthetic intermediates; trifluoromethyl enhances lipophilicity
2-(4-Butylphenyl)-5-pentylpyridine C20H25N 279.42 -Pyridine: 2-butylphenyl, 5-pentyl Not reported Non-polar substituents increase hydrophobicity
5-[(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl)amino]-2,4(1H,3H)-pyrimidinedione C16H18ClF3N6O2 418.80 -Pyridine: 3-Cl, 5-CF3
-Piperazine and pyrimidine backbone
Not reported SYK kinase inhibitor; demonstrates anti-inflammatory potential

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., CF3): Enhance stability and lipophilicity, as seen in 4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenol . Halogenation (e.g., Cl): Common in bioactive compounds for target binding; e.g., 5-[(2-(4-[3-Cl-5-CF3-pyridinyl]piperazino)ethyl)amino]-pyrimidinedione exhibits kinase inhibition .

Physicochemical Properties: Melting points for pyridine-phenol derivatives vary widely (e.g., 91–93°C for trifluoromethyl analogs vs. 268–287°C for chlorinated pyridines in unrelated studies ). The target compound’s melting point is unreported but likely influenced by its flexible pentyl chain.

Biological Activities: While direct data for this compound are lacking, structurally similar compounds show antimicrobial, anti-inflammatory, or kinase-inhibitory activities. For example:

  • Pyrimidine derivatives with trifluoromethyl and piperazine groups act as SYK inhibitors .
  • Phenolic pyridines from natural products (e.g., gobicusin A and B) exhibit antioxidant properties .

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